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Compound of Interest

Compound Name: 2-(Phenoxymethyl)morpholine

Cat. No.: B066196

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in
numerous approved drugs and clinical candidates.[1] Its prevalence stems from its unique
combination of properties: the ether oxygen acts as a hydrogen bond acceptor, while the
secondary amine provides a basic center, which at physiological pH can be protonated. This
duality often enhances aqueous solubility and allows for favorable interactions with biological
targets.[3] The morpholine ring is frequently employed to modulate a compound's
pharmacokinetic profile, improving properties like metabolic stability and blood-brain barrier
permeability.[2][3]

2-(Phenoxymethyl)morpholine serves as a foundational scaffold for several important CNS-
acting drugs, most notably Viloxazine and Reboxetine.[4][5] These drugs are selective
norepinephrine reuptake inhibitors (NRIs) used in the treatment of Attention Deficit
Hyperactivity Disorder (ADHD) and depression.[4][6] Understanding the chemistry and
pharmacology of the core 2-(Phenoxymethyl)morpholine structure is therefore critical for the
rational design of novel CNS agents.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation.
The nomenclature and key identifiers for 2-(Phenoxymethyl)morpholine are outlined below.

o Systematic IUPAC Name: 2-(Phenoxymethyl)morpholine

e CAS Number: 167273-56-5[7][8]
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e Molecular Formula: C11H1sNO2[9]

e Chemical Structure:

A molecule's physicochemical properties are critical determinants of its behavior in both
chemical and biological systems. These parameters influence solubility, permeability, and
metabolic stability, which are key considerations in drug development.

Property Value Source
Molecular Weight 193.24 g/mol [10]
XLogP3 (Lipophilicity) 1.2 [10]
Hydrogen Bond Donor Count 1 [10]
(H:Z(l:lj:;gen Bond Acceptor 3 [10]
Rotatable Bond Count 3 [10]
Topological Polar Surface Area  30.5 A2 [10]

Synthetic Strategies and Mechanistic Rationale

The synthesis of the morpholine ring is a well-documented area of organic chemistry.[11] For 2-
substituted morpholines like the topic compound, a common and efficient strategy involves the
initial reaction of a phenoxide with an epoxide, followed by a cyclization step. This approach is
advantageous as it allows for modular assembly and is adaptable from established syntheses
of analogous drugs like Viloxazine.[12][13]

The causality behind this strategy is rooted in fundamental organic reactions:

o Epoxide Formation: Phenol is deprotonated with a base to form the more nucleophilic
phenoxide ion. This ion then attacks a dielectrophilic three-carbon synthon, typically
epichlorohydrin, via a Williamson ether synthesis to form a glycidyl ether intermediate.

¢ Ring-Opening and Cyclization: The key epoxide intermediate is then subjected to a reaction
with an amine source, such as 2-aminoethyl hydrogen sulfate or a protected aminoethanol
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derivative.[13] The amine attacks and opens the epoxide ring. Subsequent intramolecular

cyclization, often under basic conditions, forms the morpholine ring.

Phenol

Caption: General synthetic workflow for 2-(Phenoxymethyl)morpholine.
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Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable steps in

chemical synthesis. A combination of spectroscopic techniques is used for this purpose.
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Technique Expected Characteristics Rationale
The chemical shifts are
~7.3-6.9 ppm (m, 5H): ] _
) dictated by the electronic
Aromatic protons of the phenyl ] ]
. environment. Aromatic protons
ring.~4.1-3.6 ppm (m, 5H): )
) are deshielded. Protons alpha
Protons on carbons adjacent
to heteroatoms (O, N) are
to oxygen (C2-H, C6-Hz, C-O- ) ]
1H NMR shifted downfield compared to
CH2).~3.0-2.7 ppm (m, 4H): ]
) simple alkanes. The
Protons on carbons adjacent o
) morpholine ring protons often
to nitrogen (C3-Hz, C5- i
) present as complex multiplets
H2).Broad singlet (1H): NH o ]
due to their diastereotopic
proton.
nature.[14][15]
~158 ppm: Quaternary
aromatic carbon attached to ] ]
Carbon chemical shifts are
ether oxygen.~130-115 ppm: ) N
o ) highly sensitive to the
Remaining aromatic . )
) ) electronegativity of adjacent
13C NMR carbons.~75-65 ppm: Aliphatic

carbons adjacent to oxygen
(C2, C6, O-CHz).~50-45 ppm:
Aliphatic carbons adjacent to
nitrogen (C3, C5).

atoms. Carbons bonded to
oxygen appear significantly
downfield.[16]

IR Spectroscopy

~3350 cm~1 (broad): N-H
stretch.~3050 cm~1: Aromatic
C-H stretch.~2950-2850 cm™1:
Aliphatic C-H stretch.~1240
cm~1 (strong): Aryl-alkyl ether
C-O stretch.~1120 cm™1
(strong): Aliphatic ether C-O
stretch.

Specific functional groups
absorb infrared radiation at
characteristic frequencies,
allowing for their identification.
[17]

Mass Spectrometry (ESI+)

[M+H]* at m/z = 194.1

Electrospray ionization in
positive mode will protonate
the basic nitrogen of the
morpholine ring, yielding the

pseudomolecular ion.
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Pharmacological Profile and Mechanism of Action

The 2-(phenoxymethyl)morpholine scaffold is a potent pharmacophore for inhibiting the
norepinephrine transporter (NET).[6] NET is a transmembrane protein located on presynaptic
noradrenergic neurons responsible for the reuptake of norepinephrine (NE) from the synaptic
cleft.[6]

Mechanism of Action: Norepinephrine Reuptake Inhibition By binding to and blocking NET,
compounds with this core structure prevent the reabsorption of norepinephrine. This leads to
an increased concentration and prolonged duration of action of NE in the synapse, enhancing
noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is
believed to be the primary mechanism for the therapeutic effects observed in ADHD and

depression.[6][13]
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Caption: Mechanism of norepinephrine reuptake inhibition.

Detailed Experimental Protocol: Synthesis of 2-
(Phenoxymethyl)morpholine

The following protocol is a representative procedure adapted from established syntheses of
structurally related compounds and should be performed by qualified personnel with
appropriate safety precautions.[12][13]

Step 1: Synthesis of 1-(Phenoxymethyl)-2,3-epoxypropane

» To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) in a
round-bottom flask, add potassium carbonate (1.5 eq) and a catalytic amount of a phase-
transfer catalyst (e.qg., tetrabutylammonium bromide).

e Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.

» Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

» Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude epoxide. Purify via
vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of 2-(Phenoxymethyl)morpholine

» In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1.1 eq) in
aqueous sodium hydroxide (e.g., 3M solution).

e Add the crude 1-(phenoxymethyl)-2,3-epoxypropane from Step 1 to the basic amine solution.

e Heat the mixture (e.g., to 80-100 °C) and stir vigorously for several hours, monitoring by TLC
or LC-MS.
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 After the reaction is complete, cool the mixture to room temperature and extract the product
with an organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
filter, and concentrate under reduced pressure.[18]

e The resulting crude product can be purified by column chromatography on silica gel or by
conversion to its hydrochloride salt followed by recrystallization to yield the final product with
high purity.

Conclusion

2-(Phenoxymethyl)morpholine represents more than a simple heterocyclic molecule; it is a
pharmacologically validated scaffold that serves as a blueprint for potent and selective
norepinephrine reuptake inhibitors. Its synthesis is achievable through robust and scalable
chemical transformations. A thorough understanding of its structure, properties, synthesis, and
mechanism of action provides a solid foundation for researchers in the fields of medicinal
chemistry and neuropharmacology, enabling the continued development of next-generation
therapeutics for CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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